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Compound of Interest

Compound Name: Intepirdine

Cat. No.: B1672000 Get Quote

Foreword: This technical guide provides a comprehensive overview of the discovery,

development, and clinical evaluation of Intepirdine (RVT-101), a selective 5-HT6 receptor

antagonist. It is intended for researchers, scientists, and professionals in the field of drug

development who are interested in the neuropharmacology of cognitive enhancers and the

challenges of developing therapeutics for neurodegenerative diseases. This document details

the scientific rationale, preclinical evidence, clinical trial design and outcomes, and the ultimate

discontinuation of Intepirdine for its primary indications.

Executive Summary
Intepirdine, also known as RVT-101 and formerly as SB-742457, was a promising small

molecule investigated for the symptomatic treatment of Alzheimer's disease (AD) and Dementia

with Lewy Bodies (DLB). Originally developed by GlaxoSmithKline (GSK) and later acquired by

Axovant Sciences, its mechanism of action centered on the antagonism of the serotonin 6 (5-

HT6) receptor, a target believed to modulate cholinergic and glutamatergic neurotransmission.

Despite a plausible scientific rationale and some encouraging early-phase clinical data,

Intepirdine ultimately failed to demonstrate efficacy in pivotal Phase 3 trials, leading to the

termination of its development for these indications. This guide chronicles its journey from a

novel therapeutic concept to a late-stage clinical disappointment, offering valuable insights into

the complexities of CNS drug development.

Discovery and Preclinical Development
The 5-HT6 Receptor as a Therapeutic Target
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The discovery of Intepirdine was rooted in the growing understanding of the role of the

serotonergic system in cognition. The 5-HT6 receptor, almost exclusively expressed in the

central nervous system (CNS), particularly in brain regions implicated in learning and memory

such as the hippocampus and cortex, emerged as a compelling target.[1] Antagonism of the 5-

HT6 receptor was hypothesized to enhance cognitive function by modulating the activity of

other neurotransmitter systems.

Mechanism of Action
Intepirdine is a potent and selective antagonist of the 5-HT6 receptor. The primary mechanism

of action is believed to be the enhancement of cholinergic neurotransmission. By blocking the

inhibitory effects of serotonin on acetylcholine release, 5-HT6 receptor antagonists are thought

to increase acetylcholine levels in the synaptic cleft, thereby compensating for the cholinergic

deficits characteristic of Alzheimer's disease.[2]

Figure 1: Intepirdine's Antagonistic Action on the 5-HT6 Receptor Signaling Pathway.

Preclinical Efficacy
Under its original name, SB-742457, Intepirdine demonstrated pro-cognitive effects in various

animal models. Preclinical studies in rats showed that the compound could reverse both age-

related and scopolamine-induced learning and memory deficits.[1] These findings provided a

strong rationale for its progression into clinical development for dementia.

Novel Object Recognition (NOR) Test: This test assesses a rodent's ability to recognize a novel

object in a familiar environment.

Protocol:

Habituation: Rats are individually habituated to an open-field arena for a set period.

Familiarization Phase (T1): Two identical objects are placed in the arena, and the rat is

allowed to explore them for a defined duration.

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period.

Test Phase (T2): One of the familiar objects is replaced with a novel object, and the rat is

returned to the arena.
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Data Analysis: The time spent exploring the novel object versus the familiar object is

measured. A preference for the novel object indicates intact recognition memory.

Morris Water Maze (MWM): This test evaluates spatial learning and memory.

Protocol:

Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform

is submerged just below the surface. Visual cues are placed around the room.

Acquisition Phase: Rats undergo several trials per day for several days, starting from

different locations, to learn the platform's location.

Probe Trial: The platform is removed, and the rat is allowed to swim for a set time.

Data Analysis: The time spent in the target quadrant (where the platform was located) is

measured as an indicator of spatial memory.

Clinical Development
Intepirdine underwent a series of clinical trials in patients with mild-to-moderate Alzheimer's

disease and Dementia with Lewy Bodies.

Phase 1 and Early Phase 2 Studies
Initial Phase 1 studies established the safety and tolerability of Intepirdine.[1] Early Phase 2

trials conducted by GSK explored its efficacy as both a monotherapy and as an adjunct to

acetylcholinesterase inhibitors (AChEIs) like donepezil. While monotherapy trials showed

mixed results, a Phase 2b study suggested a potential benefit when Intepirdine was added to

a stable regimen of donepezil.[1] This finding was a critical driver for its further development by

Axovant.

The MINDSET Trial (Phase 3) in Alzheimer's Disease
The MINDSET study was a large, global, randomized, double-blind, placebo-controlled Phase

3 trial designed to confirm the efficacy and safety of Intepirdine (35 mg once daily) as an

adjunctive therapy to donepezil in patients with mild-to-moderate AD.[3][4]
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Screening & Randomization

Treatment Phase (24 Weeks) Primary Endpoints Assessment

1315 Patients with
Mild-to-Moderate AD
on stable Donepezil

Randomization (1:1)

Intepirdine (35 mg/day)
+ Donepezil

Placebo
+ Donepezil

ADAS-Cog

ADCS-ADL

Click to download full resolution via product page

Figure 2: Workflow of the Phase 3 MINDSET Clinical Trial.

The MINDSET trial did not meet its co-primary endpoints. There was no statistically significant

difference between the Intepirdine and placebo groups in the change from baseline on the

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) or the Alzheimer's

Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale at 24 weeks.[3]

Endpoint

Intepirdine 35
mg +
Donepezil
(n=661)

Placebo +
Donepezil
(n=654)

Adjusted Mean
Difference
(95% CI)

p-value

ADAS-Cog

Change from

Baseline

-0.36 (-0.95,

0.22)
0.2249

ADCS-ADL

Change from

Baseline

-0.09 (-0.90,

0.72)
0.8260

Table 1: Primary

Efficacy

Outcomes of the

MINDSET Trial

at Week 24.[3]
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A statistically significant benefit was observed for Intepirdine on the secondary endpoint of the

Clinician's Interview-Based Impression of Change plus caregiver interview (CIBIC+).[2]

Intepirdine was generally well-tolerated in the MINDSET trial, with a safety profile comparable

to placebo.[2]

Adverse Event (≥2% in
either group)

Intepirdine 35 mg (n=656) Placebo (n=651)

Fall 5.6% 4.5%

Diarrhea 3.5% 2.9%

Nausea 3.2% 2.2%

Headache 2.9% 3.2%

Agitation 2.7% 2.3%

Urinary tract infection 3.8% 4.0%

Nasopharyngitis 2.9% 3.4%

Table 2: Common Adverse

Events in the MINDSET Trial.

[2]

The HEADWAY-DLB Trial (Phase 2b) in Dementia with
Lewy Bodies
The HEADWAY-DLB study was a multinational, randomized, double-blind, placebo-controlled

Phase 2b trial evaluating two doses of Intepirdine (35 mg and 70 mg once daily) in patients

with DLB.[5][6]

The trial did not meet its primary endpoint, which was the change from baseline on the Unified

Parkinson's Disease Rating Scale Part III (UPDRS-III).[7] There were also no significant

differences on secondary cognitive and functional measures.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1672000?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8165732/
https://www.benchchem.com/product/b1672000?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8165732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8165732/
https://www.benchchem.com/product/b1672000?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8215076/
https://www.mayo.edu/research/clinical-trials/cls-20260189
https://pubmed.ncbi.nlm.nih.gov/34189249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8215076/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint
Intepirdine 35
mg (n=89)

Intepirdine 70
mg (n=87)

Placebo (n=89)
p-value (vs.
Placebo)

UPDRS-III

Change from

Baseline

35mg:

0.158070mg:

0.6069

Table 3: Primary

Efficacy

Outcome of the

HEADWAY-DLB

Trial at Week 24.

[5][7]

Both doses of Intepirdine were generally well-tolerated, with a slightly higher incidence of

gastrointestinal adverse events compared to placebo.[5][8]

Adverse Event
Intepirdine 35 mg
(n=89)

Intepirdine 70 mg
(n=88)

Placebo (n=91)

Any TEAE 86.5% 77.3% 81.3%

Fall 19.1% 20.5% 20.9%

Diarrhea 10.1% 9.1% 5.5%

Nausea 7.9% 10.2% 4.4%

Table 4: Common

Treatment-Emergent

Adverse Events

(TEAEs) in the

HEADWAY-DLB Trial.

[5]

Experimental Protocols for Key Clinical
Assessments
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Alzheimer's Disease Assessment Scale-Cognitive
Subscale (ADAS-Cog)

Objective: To assess the severity of cognitive impairment in Alzheimer's disease.

Administration: A trained rater administers a series of 11 tasks that evaluate memory,

language, and praxis. The tasks include word recall, naming objects, following commands,

constructional praxis, and orientation.[9][10][11]

Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive

impairment.

Alzheimer's Disease Cooperative Study–Activities of
Daily Living (ADCS-ADL)

Objective: To assess a patient's ability to perform activities of daily living.

Administration: A structured interview is conducted with a reliable informant or caregiver who

has good knowledge of the patient's daily functioning. The inventory covers a range of 23

activities, from basic self-care to more complex instrumental tasks.[12][13][14]

Scoring: The total score ranges from 0 to 78, with higher scores indicating better functional

ability.

Clinician's Interview-Based Impression of Change plus
caregiver interview (CIBIC+)

Objective: To provide a global assessment of change in a patient's condition from baseline.

Administration: A clinician conducts a semi-structured interview with both the patient and the

caregiver to gather information on cognition, function, and behavior.[15][16][17]

Scoring: The clinician rates the overall change on a 7-point scale, ranging from 1 (marked

improvement) to 7 (marked worsening), with 4 indicating no change.
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Discontinuation of Development and Future
Perspectives
Following the negative results of the MINDSET and HEADWAY-DLB trials, Axovant Sciences

announced the discontinuation of the development of Intepirdine for Alzheimer's disease and

Dementia with Lewy Bodies in January 2018.[1]

The story of Intepirdine serves as a critical case study in the development of CNS drugs. It

highlights the challenges of translating promising preclinical findings and early-phase clinical

signals into late-stage success. While the 5-HT6 receptor remains a target of interest in

cognitive neuroscience, the failure of Intepirdine and other drugs in its class underscores the

need for a deeper understanding of the complex pathophysiology of neurodegenerative

diseases and the development of more predictive preclinical models and sensitive clinical

endpoints. The extensive data generated from the Intepirdine clinical trial program, however,

remains a valuable resource for the scientific community, offering important lessons for the

design and execution of future clinical trials in dementia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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